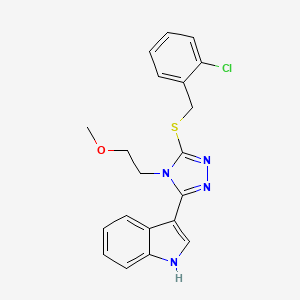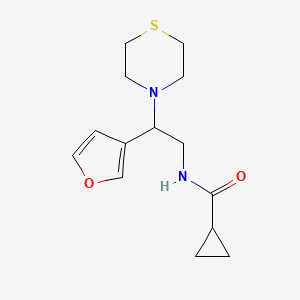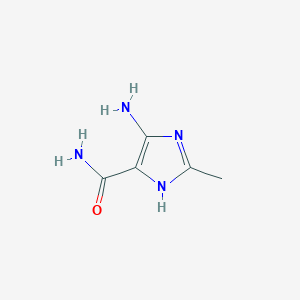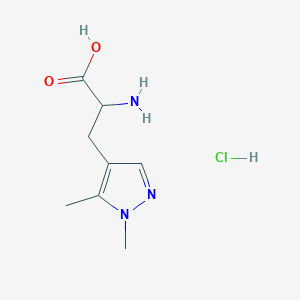
2-氨基-3-(1,5-二甲基-1H-吡唑-4-基)丙酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is a compound with the CAS Number: 2228083-40-5 . It is a powder at room temperature .
Synthesis Analysis
Pyrazole-bearing compounds, such as 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride, can be synthesized using hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is represented by the Inchi Code: 1S/C8H13N3O2.2ClH/c1-5-6 (4-11 (2)10-5)3-7 (9)8 (12)13;;/h4,7H,3,9H2,1-2H3, (H,12,13);2*1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 256.13 .科学研究应用
聚合物改性和生物医学应用
2-氨基-3-(1,5-二甲基-1H-吡唑-4-基)丙酸盐酸盐已被用于对聚合物进行改性,用于生物医学应用。Aly和El-Mohdy(2015)讨论了通过与各种胺发生缩合反应,包括类似于2-氨基-3-(1,5-二甲基-1H-吡唑-4-基)丙酸盐酸盐的化合物,辐射诱导改性聚乙烯醇/丙烯酸(PVA/AAc)水凝胶。这种改性提高了聚合物的热稳定性,并增强了它们的抗菌和抗真菌活性,使其适用于医疗应用(Aly & El-Mohdy, 2015)。
腐蚀抑制
Missoum等人(2013)合成了2-氨基-3-(1,5-二甲基-1H-吡唑-4-基)丙酸盐酸盐衍生物,并评估了它们作为腐蚀抑制剂的有效性。他们的研究表明,这些化合物在预防C38钢在盐酸溶液中的腐蚀方面非常有效,保护效率超过95% (Missoum et al., 2013)。
杂环化学和药物合成
在杂环化学领域,与2-氨基-3-(1,5-二甲基-1H-吡唑-4-基)丙酸盐酸盐相关的化合物被用作合成各种杂环结构的中间体。例如,Bialy和Gouda(2011)已利用类似化合物合成具有潜在抗肿瘤和抗氧化活性的苯并噻吩(Bialy & Gouda, 2011)。
催化
Boussalah等人(2009)探讨了从氨基酸衍生的嘧啶基配体的合成,包括与2-氨基-3-(1,5-二甲基-1H-吡唑-4-基)丙酸盐酸盐结构相关的化合物。发现这些配体在催化邻苯二酚氧化为醌中是有效的,展示了这些化合物在催化过程中的实用性(Boussalah et al., 2009)。
抗真菌活性
与2-氨基-3-(1,5-二甲基-1H-吡唑-4-基)丙酸盐酸盐结构相关的化合物已被研究其抗真菌活性。Boussalah等人(2013)报告了氨基酸酯基嘧啶基化合物对各种真菌的抗真菌功效(Boussalah et al., 2013)。
安全和危害
作用机制
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins that play crucial roles in various biological processes.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound may exert its effects by modulating the activity of key enzymes or proteins within these pathways.
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Based on the activities of similar compounds, it may have potential anti-inflammatory, anticancer, or antimicrobial effects . These effects would result from the compound’s interactions with its targets and subsequent alterations in cellular processes.
生化分析
Biochemical Properties
2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the transcriptional activity of certain genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride in laboratory settings are crucial for its long-term effects on cellular function. Over time, the compound may undergo chemical changes that affect its activity and potency. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological effects .
Dosage Effects in Animal Models
In animal models, the effects of 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ dysfunction. These threshold effects are critical for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution pattern of the compound can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects. For example, the compound may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular energy metabolism .
属性
IUPAC Name |
2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-6(4-10-11(5)2)3-7(9)8(12)13;/h4,7H,3,9H2,1-2H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCRQXPZIFOTSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2354687.png)
![6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2354689.png)
![Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride](/img/structure/B2354691.png)
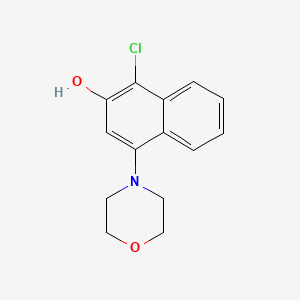
![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2354695.png)

![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)
